1-Methyl-1H-pyrazole-4,5-diamine sulfate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. Paper describes the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones. The process involves sulfonyl group migrations, which can be controlled by changing the Lewis acids. This suggests that the synthesis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate might also involve specific reagents to direct the functional groups to the desired positions on the pyrazole ring.

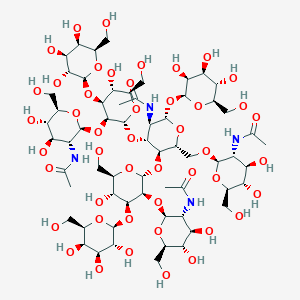

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical properties and biological activity. Paper discusses the confirmation of structures of novel 5-sulfoxide-substituted pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones using 1H NMR, IR, and elemental analysis. These techniques could similarly be applied to determine the structure of 1-Methyl-1H-pyrazole-4,5-diamine sulfate, ensuring the correct placement of functional groups.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can vary significantly depending on their substitution patterns. Paper examines the regioselectivity of condensation reactions involving 3-methyl-1-phenyl-2-pyrazoline-4,5-dione and aromatic 1,2-diamines. The study uses 2D z-gradient selected 1H, 15N HMBC spectra to distinguish isomeric products. This indicates that for 1-Methyl-1H-pyrazole-4,5-diamine sulfate, similar analytical techniques could be used to analyze its reactions and to confirm the regioselectivity of its synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structures. While the papers do not directly discuss the properties of 1-Methyl-1H-pyrazole-4,5-diamine sulfate, they provide a foundation for understanding how different substituents and functional groups can affect the properties of pyrazole compounds. For instance, the presence of sulfonyl or sulfoxide groups, as mentioned in papers and , can impact the solubility, stability, and reactivity of these compounds. Therefore, a detailed analysis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate would likely involve studying these aspects to predict its behavior in various environments and reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

Pyrazoles, including 1-Methyl-1H-pyrazole-4,5-diamine sulfate, are pivotal in medicinal chemistry, offering a foundation for developing compounds with a broad spectrum of biological activities. These compounds are synthesized through various methods, showcasing their versatility and potential as medicinal scaffolds. The significant medicinal properties of methyl-substituted pyrazoles, including this compound, underline their utility in creating new leads for drug discovery, especially in areas requiring high efficacy and reduced microbial resistance (Sharma et al., 2021).

Heterocyclic Compound Synthesis

The compound's utility extends into the synthesis of heterocycles, serving as a building block for generating diverse heterocyclic compounds. Its reactivity and application in creating pyrazolo-imidazoles, thiazoles, and various other heterocyclic structures highlight its importance in organic synthesis. The unique reactivity of related pyrazole derivatives offers new pathways for synthesizing versatile compounds, potentially leading to innovations in dye production and heterocyclic chemistry (Gomaa & Ali, 2020).

Anticancer Research

In the realm of anticancer research, pyrazoline derivatives, including those related to 1-Methyl-1H-pyrazole-4,5-diamine sulfate, have shown significant promise. These derivatives exhibit potent biological effects, making them a focal point of research in pharmaceutical chemistry aimed at developing new anticancer agents. The exploration of pyrazoline derivatives underscores the compound's potential in contributing to the fight against cancer, offering a basis for synthesizing novel therapeutic agents with improved anticancer activity (Ray et al., 2022).

Bioactive Material Synthesis

Further, the compound's application extends to the synthesis of bioactive materials, where its derivatives play a critical role in creating compounds with varied biological activities. This versatility is paramount in developing new drugs and materials with specific bioactive properties, demonstrating the compound's broad applicability in scientific research and material science (Becerra et al., 2022).

Safety And Hazards

Eigenschaften

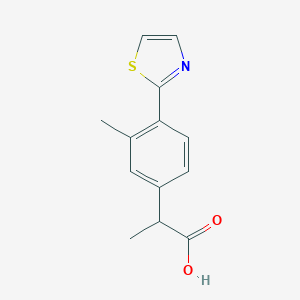

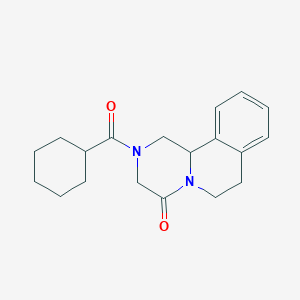

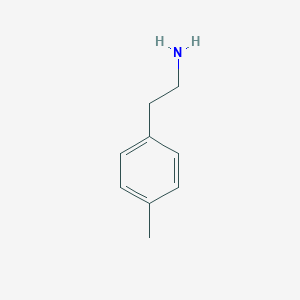

IUPAC Name |

2-methylpyrazole-3,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.H2O4S/c1-8-4(6)3(5)2-7-8;1-5(2,3)4/h2H,5-6H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMLJTZGZLWBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-pyrazole-4,5-diamine sulfate | |

CAS RN |

20055-01-0 | |

| Record name | 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)

![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)